molecular formula C20H19NO B8770954 4-(Dibenzylamino)phenol CAS No. 7468-99-7

4-(Dibenzylamino)phenol

Cat. No.: B8770954
CAS No.: 7468-99-7
M. Wt: 289.4 g/mol
InChI Key: KIZJKDGQKFCELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dibenzylamino)phenol (C₂₀H₁₉NO) is a phenolic compound characterized by a central phenol ring substituted with a dibenzylamino group (–N(CH₂C₆H₅)₂). This structure confers unique electronic and steric properties, making it valuable in organic synthesis, coordination chemistry, and materials science. Applications include its use as a precursor for dyes, chelating agents in metal detection (e.g., palladium), and intermediates in pharmaceuticals .

Properties

CAS No.

7468-99-7

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

4-(dibenzylamino)phenol

InChI

InChI=1S/C20H19NO/c22-20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14,22H,15-16H2

InChI Key

KIZJKDGQKFCELU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
4-(Dibenzylamino)phenol C₂₀H₁₉NO 289.37 Phenol, dibenzylamino Palladium chelation, dye synthesis
4-(Benzylamino)phenol C₁₃H₁₃NO 199.25 Phenol, monobenzylamino Intermediate in pharmaceuticals
4-[(4-Isopropoxyphenyl)sulfonyl] phenol C₁₅H₁₆O₄S 292.35 Phenol, sulfonyl, isopropoxy Thermal material synthesis
4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol C₁₉H₁₈N₆O 358.39 Phenol, diazenyl, hydrazono Azo dye precursor, DFT studies

Key Observations :

  • Substituent Effects: The dibenzylamino group in 4-(Dibenzylamino)phenol introduces significant steric bulk compared to mono-benzyl or smaller substituents (e.g., sulfonyl or isopropoxy groups). This bulk impacts solubility (lower in polar solvents) and reactivity in chelation or coupling reactions .
  • Electronic Properties: The electron-donating dibenzylamino group enhances the phenol’s nucleophilicity, facilitating its use in metal coordination. In contrast, sulfonyl groups (as in 4-[(4-Isopropoxyphenyl)sulfonyl] phenol) are electron-withdrawing, altering redox behavior .

Reactivity Comparison :

  • Chelation Efficiency: 4-(Dibenzylamino)phenol forms stable complexes with transition metals like palladium due to its strong electron-donating ability and steric protection of the metal center. In contrast, 4-(Benzylamino)phenol exhibits weaker chelation due to reduced electron density and smaller ligand size .
  • Azo Coupling: Compounds like 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol undergo azo coupling more readily than 4-(Dibenzylamino)phenol, which is hindered by steric bulk .

Research Findings and Challenges

  • DFT Studies: Comparative DFT analyses reveal that dibenzylamino-substituted compounds exhibit lower HOMO-LUMO gaps than sulfonyl or azo derivatives, correlating with higher reactivity in electron-transfer processes .
  • Synthetic Challenges: Multi-step synthesis of 4-(Dibenzylamino)phenol derivatives often results in lower yields (~60–70%) compared to mono-benzyl analogues (~85–90%) due to steric complications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.